molecular formula C10H5BrF3N B6314354 5-Bromo-2-(trifluoromethyl)quinoline CAS No. 176722-71-7

5-Bromo-2-(trifluoromethyl)quinoline

Cat. No.: B6314354
CAS No.: 176722-71-7
M. Wt: 276.05 g/mol
InChI Key: HUQUQPOWIYVIFZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)quinoline: is a quinoline derivative characterized by the presence of a bromine atom at the 5-position and a trifluoromethyl group at the 2-position of the quinoline ring

Mechanism of Action

Target of Action

It’s known that quinoline derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are often involved in interactions with their targets that lead to changes at the molecular level . These changes can affect the function of the target, potentially leading to therapeutic effects.

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of biochemical processes . They can influence the activity of enzymes and receptors, potentially affecting multiple biochemical pathways.

Result of Action

The effects of quinoline derivatives can vary widely depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)quinoline can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)quinoline typically involves the bromination of 2-(trifluoromethyl)quinoline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: This compound is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts and boronic acids or esters.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of various quinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

  • Substituted quinolines with various functional groups depending on the nucleophile used in substitution reactions.
  • Aryl or alkyl quinolines from cross-coupling reactions.
  • Oxidized or reduced quinoline derivatives from oxidation or reduction reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates. It may be explored for its antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its derivatives may find applications in the development of dyes, pigments, and electronic materials.

Comparison with Similar Compounds

    2-(Trifluoromethyl)quinoline: Lacks the bromine atom at the 5-position, which may affect its reactivity and applications.

    5-Bromoquinoline: Lacks the trifluoromethyl group, which can influence its biological activity and chemical properties.

    6-Bromo-2-(trifluoromethyl)quinoline:

Uniqueness: 5-Bromo-2-(trifluoromethyl)quinoline is unique due to the combined presence of both the bromine atom and the trifluoromethyl group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-7-2-1-3-8-6(7)4-5-9(15-8)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQUQPOWIYVIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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